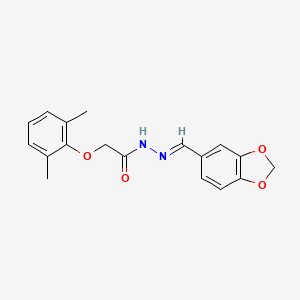
Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate is a chemical compound with the molecular formula C16H17N3O3S and a molecular weight of 331.396 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a thioacetyl group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the thioacetyl group: The thioacetyl group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.
Coupling with benzoate ester: The final step involves coupling the thioacetyl-substituted pyrimidine with a benzoate ester under suitable reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate can be compared with other similar compounds, such as:
Methyl 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate: This compound has a hydroxyl group instead of a dimethyl group on the pyrimidine ring.
Methyl 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate: This compound lacks the benzoate ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thioacetyl and benzoate ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 4-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C16H17N3O3S/c1-10-8-11(2)18-16(17-10)23-9-14(20)19-13-6-4-12(5-7-13)15(21)22-3/h4-8H,9H2,1-3H3,(H,19,20) |
InChI Key |
XFDGBATZPBCUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(1-naphthyl)-1-diazenyl]-1,2,4-triphenyl-1H-pyrazole-3,5(2H,4H)-dione](/img/structure/B15018875.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B15018881.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15018889.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-ethylphenol](/img/structure/B15018894.png)

![1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea](/img/structure/B15018899.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15018906.png)
![1-{N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(4-chloro-2-methylphenyl)formamide](/img/structure/B15018913.png)
![4-[(E)-[(2-Ethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15018918.png)
![1-(3-methylphenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018922.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15018930.png)
![2,4-dichloro-N'-[(1E)-dodecylidene]benzohydrazide](/img/structure/B15018935.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15018941.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B15018956.png)
